

# Etelcalcetide all-cause mortality outcomes studies

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Etelcalcetide Hydrochloride

CAS No.: 1334237-71-6

Cat. No.: S527487

[Get Quote](#)

## Evidence Summary on Clinical Outcomes

The table below summarizes the key findings from recent studies and reviews regarding etelcalcetide's effects:

| Outcome Category          | Key Findings                                                                                        | Level of Evidence                                  | Source / Study Context   |
|---------------------------|-----------------------------------------------------------------------------------------------------|----------------------------------------------------|--------------------------|
| All-Cause Mortality       | A specific lack of studies designed to evaluate this role is noted. No data from RCTs is available. | Stated Gap in Evidence                             | Narrative Review [1] [2] |
| Biochemical Efficacy      | Effective in reducing serum PTH, calcium, phosphate, and FGF-23 levels.                             | Established Efficacy (RCTs, Observational Studies) | [1] [2] [3]              |
| Cardiovascular Surrogates | Associated with a significant reduction in left ventricular hypertrophy (LVH). Reduces FGF-23.      | Promising Preliminary Data                         | [1] [2]                  |

| Outcome Category          | Key Findings                                                                                                                                | Level of Evidence              | Source / Study Context |
|---------------------------|---------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------|------------------------|
| Bone Surrogates           | Preliminary data indicates a role in reducing bone turnover and improving bone structure.                                                   | Promising Preliminary Data     | [1] [2]                |
| Real-World Safety (FAERS) | Among 2,525 AE reports, 11.5% (n=290) had a fatal outcome. Analysis identifies signals for hypocalcemia, sepsis, and cardiovascular events. | Pharmacovigilance Study (2025) | [4]                    |

## Detailed Experimental Protocols

For researchers designing future studies, here are methodologies from key investigations:

- **Prospective Cohort Study (Pereira et al., 2023):** This study evaluated the switch from cinacalcet to etelcalcetide in patients with uncontrolled SHPT [3].
  - **Population:** 34 prevalent hemodialysis patients with PTH >800 pg/mL and calcium >8.3 mg/dL despite at least 3 months of cinacalcet.
  - **Intervention:** After a 1-week cinacalcet washout, intravenous etelcalcetide was initiated at 5 mg thrice weekly post-hemodialysis. The dose was adjusted monthly based on PTH and calcium levels.
  - **Biomarkers:** Serum PTH, calcium, and phosphorus were measured monthly for 6 months. Plasma sclerostin levels were measured before and after 6 months of treatment.
  - **Findings:** The study confirmed etelcalcetide's biochemical efficacy and discovered a significant increase in sclerostin, a novel finding suggesting a potential bone-quality benefit [3].
- **Ongoing Longitudinal Study (ETERNITY-ITA):** This prospective, multi-center study aims to provide deeper insights into the long-term vascular and bone effects of etelcalcetide [5].
  - **Design:** Comparative effectiveness study enrolling 160 hemodialysis patients (80 on etelcalcetide, 80 on vitamin D analogs).
  - **Primary Outcomes:** Changes in vitamin K-dependent proteins (VKDPs) like Matrix Gla Protein (MGP) and Bone Gla Protein (BGP) at 3, 9, and 18 months.

- **Secondary Outcomes:** Progression of vascular calcifications (aorta, iliac arteries) and vertebral fractures at 18 months.
- **Methodology:** Blood sampling for biomarkers is concurrent with routine clinical draws. Vascular calcifications and fractures are assessed via imaging. This study will evaluate real-world use where nephrologists individually tailor etelcalcetide dosing [5].

## Proposed Signaling Pathways

Etelcalcetide's potential benefits on mortality are theorized to work through intermediary pathways that improve cardiovascular and bone health. The diagram below illustrates this proposed mechanism.



[Click to download full resolution via product page](#)

The diagram illustrates that while etelcalcetide's positive effects on intermediary pathways are established, the final link to reduced mortality remains a theoretical outcome that requires validation through dedicated studies [1] [2] [4].

## Interpretation and Future Research

Current evidence defines etelcalcetide's role in managing SHPT biochemical parameters, but its effect on all-cause mortality is not yet established. Future studies, particularly the ongoing ETERNITY-ITA investigation, are expected to provide more robust data on hard clinical endpoints.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. : What we know eight years since its approval | Nefrología Etelcalcetide [revistanefrologia.com]
2. Etelcalcetide: What we know eight years since its approval [sciencedirect.com]
3. Etelcalcetide controls secondary hyperparathyroidism and ... [revistanefrologia.com]
4. Real-world safety profile of etelcalcetide in dialysis-related ... [pmc.ncbi.nlm.nih.gov]
5. Rationale and Protocol of the ETERNITY-ITA Study [mdpi.com]

To cite this document: Smolecule. [Etelcalcetide all-cause mortality outcomes studies]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b527487#etelcalcetide-all-cause-mortality-outcomes-studies>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)